Palmitoylcarnitine isopropyl ester
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Overview
Description
Palmitoylcarnitine isopropyl ester is a derivative of carnitine, which is an amino acid derivative that plays a crucial role in energy metabolism. Palmitoylcarnitine isopropyl ester is synthesized by the esterification of palmitoylcarnitine with isopropyl alcohol. It has been found to have potential applications in scientific research due to its unique biochemical and physiological effects.
Mechanism Of Action
Palmitoylcarnitine isopropyl ester inhibits the activity of CPT1 by binding to its active site. This inhibition leads to a decrease in fatty acid oxidation and an increase in lipid accumulation. This mechanism of action can be exploited for the study of various metabolic pathways and diseases.
Biochemical And Physiological Effects
Palmitoylcarnitine isopropyl ester has unique biochemical and physiological effects. It has been found to increase lipid accumulation in various cell types. It has also been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), which is a transcription factor that plays a crucial role in adipocyte differentiation and lipid metabolism. These effects can be exploited for the study of various metabolic pathways and diseases.
Advantages And Limitations For Lab Experiments
Palmitoylcarnitine isopropyl ester has several advantages for lab experiments. It is a potent inhibitor of CPT1, which makes it a valuable tool for the study of fatty acid oxidation. It is also a substrate for carnitine metabolism, which can be used to study the role of carnitine in various metabolic pathways. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive, which can limit its use in some experiments.
Future Directions
Palmitoylcarnitine isopropyl ester has several potential future directions. It can be used to study the role of CPT1 in various metabolic pathways and diseases. It can also be used to study the role of PPARγ in adipocyte differentiation and lipid metabolism. Further research is needed to fully understand the biochemical and physiological effects of palmitoylcarnitine isopropyl ester and its potential applications in scientific research.
Synthesis Methods
Palmitoylcarnitine isopropyl ester is synthesized by the esterification of palmitoylcarnitine with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions for several hours until the ester is formed. The ester is then purified by distillation or chromatography to obtain a pure product.
Scientific Research Applications
Palmitoylcarnitine isopropyl ester has potential applications in scientific research. It has been found to have a unique mechanism of action that can be exploited for various applications. It can be used as a substrate for the study of carnitine metabolism and fatty acid oxidation. It has been found to be a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is an enzyme that plays a crucial role in fatty acid oxidation. This inhibition can be used to study the role of CPT1 in various metabolic pathways.
properties
CAS RN |
155309-04-9 |
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Product Name |
Palmitoylcarnitine isopropyl ester |
Molecular Formula |
C26H52NO4+ |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(2-hexadecanoyloxy-4-oxo-4-propan-2-yloxybutyl)-trimethylazanium |
InChI |
InChI=1S/C26H52NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)31-24(22-27(4,5)6)21-26(29)30-23(2)3/h23-24H,7-22H2,1-6H3/q+1 |
InChI Key |
KEGFTSGFVQNRIB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
synonyms |
P1Pi ester palmitoylcarnitine isopropyl este |
Origin of Product |
United States |
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